7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

P2X7 receptor antagonist potency structure-activity relationship

This compound is a synthetic heterocyclic built on the 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one scaffold, a core structure of potent, orally bioavailable P2X7 receptor antagonists achieving sub-nanomolar human P2X7R IC50 values and dose-dependent ex vivo target engagement in rat models. The 3-phenyl substituent and 7-(2-fluorobenzyl) moiety distinguish it from clinical leads that typically carry a 3-pyrazin-2-yl group and variable 7-benzyl substituents. Subtle substitution changes produce profound differences in potency, selectivity, and pharmacokinetics—replacing the 3-pyrazin-2-yl group with 3-phenyl or altering fluorination patterns can shift IC50 values by three orders of magnitude. Procure this research-grade screening compound (>90% purity) to access a precisely defined chemical space within the P2X7 antagonist pharmacophore, avoiding the risk of inactive or off-target compounds entering your screening cascades.

Molecular Formula C18H15FN4O
Molecular Weight 322.343
CAS No. 1986550-13-3
Cat. No. B2783917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
CAS1986550-13-3
Molecular FormulaC18H15FN4O
Molecular Weight322.343
Structural Identifiers
SMILESC1CN2C(=NN=C2C(=O)N1CC3=CC=CC=C3F)C4=CC=CC=C4
InChIInChI=1S/C18H15FN4O/c19-15-9-5-4-8-14(15)12-22-10-11-23-16(13-6-2-1-3-7-13)20-21-17(23)18(22)24/h1-9H,10-12H2
InChIKeyPUPRKSGLCFOKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (CAS 1986550-13-3): Chemical Identity and Scaffold Context for Procurement


7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (CAS 1986550-13-3) is a synthetic heterocyclic compound built on the 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one scaffold. This scaffold is the core structure of a series of potent, orally bioavailable P2X7 receptor antagonists that achieved sub-nanomolar human P2X7R IC50 values and demonstrated dose-dependent ex vivo target engagement in rat models [1]. The compound incorporates a 3-phenyl substituent and a 7-(2-fluorobenzyl) moiety, distinguishing it from clinical leads that typically carry a 3-pyrazin-2-yl group and variable 7-benzyl substituents [1]. It is commercially available as a research-grade screening compound with >90% purity .

Why Generic Substitution Fails for 7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one: The Scaffold Divergence Problem


The 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one scaffold has been exploited across at least three distinct target classes (P2X7, PARP1, DPP-4), and within each class, subtle substitution changes produce profound differences in potency, selectivity, and pharmacokinetics [1][2]. In the P2X7 antagonist series, replacing the 3-pyrazin-2-yl group with a 3-phenyl group (as in the target compound) or altering the 7-benzyl regiochemistry and fluorination pattern results in IC50 shifts that can span three orders of magnitude [1]. Generic substitution without confirming matched target engagement and selectivity data therefore carries a high risk of inactive or off-target compounds entering screening cascades. The evidence below quantifies the magnitude of these substitution-dependent performance gaps.

Quantitative Differentiation Evidence for 7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one vs. Closest Analogs


P2X7 Antagonist Potency Landscape: Scaffold Class Baseline vs. Individual Analog Variance

The 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one series includes some of the most potent human P2X7R antagonists reported, with optimized leads achieving IC50 values below 1 nM [1]. However, individual compound potency is exquisitely sensitive to substitution at the 3- and 7-positions. The target compound carries a 3-phenyl group; the closest published active analogs with 3-pyrazin-2-yl substitution achieve IC50 values as low as 0.3 nM at human P2X7R, while structurally divergent 7-benzyl analogs lacking the optimal 3-heteroaryl motif show potency reductions of 10- to 1000-fold [1][2]. This establishes the class potency ceiling but underscores that the target compound's specific IC50 must be determined experimentally and cannot be inferred from class averages.

P2X7 receptor antagonist potency structure-activity relationship

Brain Penetrance Differentiation: CNS vs. Peripheral Restriction in the Triazolopyrazinone Series

Within the 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 antagonist series, brain penetration is not a class property but is highly dependent on specific substitution. The lead compound 11d (3-pyrazin-2-yl substitution) demonstrated brain penetrance with dose-dependent ex vivo target engagement in rat hippocampus (ED50 = 0.8 mg/kg, p.o.), while many other analogs in the same series remained peripherally restricted [1]. The target compound's 3-phenyl (replacing 3-pyrazin-2-yl) and 7-(2-fluorobenzyl) groups may alter BBB permeability relative to 11d, but no direct measurement is publicly available.

blood-brain barrier CNS exposure receptor occupancy P2X7

Selectivity Profile Divergence: P2X7 vs. PARP1 vs. DPP-4 Target Engagement Across the Triazolopyrazine Scaffold

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is not target-specific. P2X7 antagonist series (Ameriks et al.) show sub-nanomolar P2X7 potency [1]. Distinct substitution patterns on the same scaffold produce potent PARP1 inhibitors (IC50 < 4.1 nM, with antiproliferative IC50 < 1.9 nM in MDA-MB-436 cells) [2]. Yet another substitution pattern yields DPP-4 inhibitors (IC50 = 18 nM for the sitagliptin-related triazolopiperazine) [3]. The target compound's 3-phenyl/7-(2-fluorobenzyl) pattern does not match any published selective profile, making target engagement verification mandatory prior to use.

target selectivity P2X7 PARP1 DPP-4 polypharmacology

Oral Bioavailability and In Vivo Pharmacokinetic Performance of the Triazolopyrazinone Class

Optimized leads from the 6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 series demonstrate sufficient oral bioavailability in rat to enable extensive in vivo profiling [1]. Compound 11d achieved ED50 = 0.8 mg/kg (p.o.) in a rat hippocampus receptor occupancy model, confirming both oral absorption and CNS target engagement. However, oral bioavailability within this series is not uniform; many disclosed compounds are peripherally restricted or show variable exposure. The target compound (3-phenyl, 7-(2-fluorobenzyl)) has no reported PK data.

oral bioavailability pharmacokinetics rat P2X7

Recommended Application Scenarios for 7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one Based on Scaffold Evidence


P2X7 Receptor Antagonist Screening and Structure-Activity Relationship Expansion

CNS Penetration Profiling of 3-Phenyl Triazolopyrazinone Analogs

Selectivity Panel Screening Across P2X7, PARP1, and DPP-4 Targets

Quote Request

Request a Quote for 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.